1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. . In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it can be used in the production of materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineaceticacid,2-(aminocarbonyl)-,(2S)-(9CI) can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.
Eigenschaften
Molekularformel |
C7H12N2O3 |
---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(2-carbamoylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)4-6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
InChI-Schlüssel |
MGWRWOKPQZPYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.